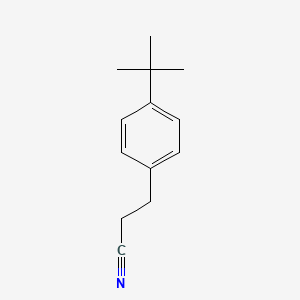
3-(4-Tert-butylphenyl)propanenitrile
Description
3-(4-(Tert-butyl)phenyl)propanenitrile is an organic compound with the molecular formula C13H17N It is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a propanenitrile group
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)propanenitrile |
InChI |
InChI=1S/C13H17N/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5H2,1-3H3 |
InChI Key |
YBASOBYKVCNWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, leading to the formation of the desired nitrile compound.
Industrial Production Methods
On an industrial scale, the production of 3-(4-(Tert-butyl)phenyl)propanenitrile may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)propanenitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various molecular pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propanenitrile
- 3-(4-Chlorophenyl)propanenitrile
- 3-(4-Methylphenyl)propanenitrile
Uniqueness
3-(4-(Tert-butyl)phenyl)propanenitrile is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
Biological Activity
3-(4-Tert-butylphenyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research findings, mechanisms of action, and biological implications of this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C13H17N
- Molecular Weight : 201.29 g/mol
- IUPAC Name : this compound
- Structural Formula :
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapies.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It is hypothesized that the compound could act on various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity
- A study conducted on the antimicrobial efficacy of various nitriles, including this compound, revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.
-
Anti-inflammatory Effects
- Research focusing on the anti-inflammatory properties demonstrated that treatment with the compound reduced the expression of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced model. Notably, a concentration of 25 µM resulted in a 40% reduction in tumor necrosis factor-alpha (TNF-α) levels.
-
Cytotoxicity Against Cancer Cells
- In vitro studies using human breast cancer cell lines (MCF-7) showed that this compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 30 µM after 48 hours of exposure.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


